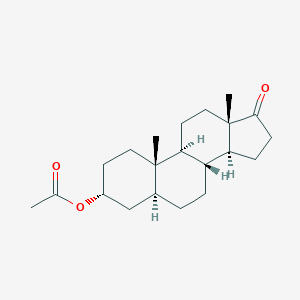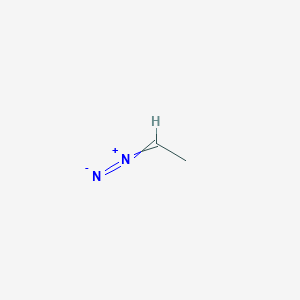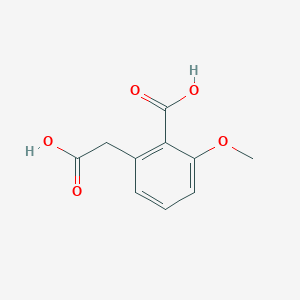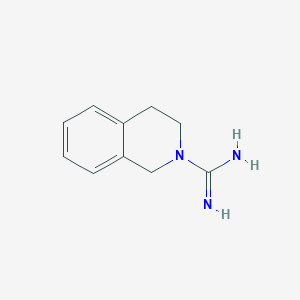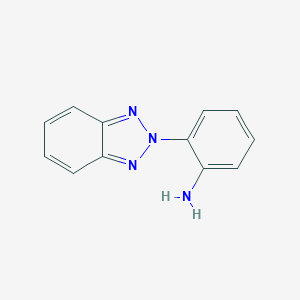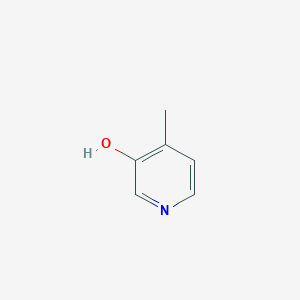
4-甲基吡啶-3-醇
描述
Synthesis Analysis
The synthesis of related methylpyridines has been explored through various methodologies. For example, oligo-4-aminopyridine was synthesized from the oxidative polycondensation of 4-aminopyridine, using NaOCl as an oxidant, showing the versatility in synthesizing pyridine derivatives (Kaya & Koyuncu, 2003). Additionally, the transformation of 3-Methyl-5-nitropyrimidin-4(3H)-one with enaminones led to functionalized 4-aminopyridines, demonstrating a route for modifying pyridine compounds (Nishiwaki et al., 2006).
Molecular Structure Analysis
The molecular and crystal structures of pyridine derivatives have been extensively studied. For instance, the crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives revealed their stabilization by a combination of hydrogen bonds, highlighting the importance of structural analysis in understanding chemical behavior (Bryndal et al., 2012).
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions that modify their structure and properties. The synthesis of unsymmetrical Schiff bases from 3,4-diaminopyridine showcased the reactivity of pyridine derivatives towards the formation of complex molecules (Opozda et al., 2006). Furthermore, the copper-catalyzed three-component reaction demonstrated the regioselective synthesis of 4-amino- and 6-amino-2-iminopyridines, emphasizing the synthetic versatility of pyridine compounds (Zhou et al., 2013).
Physical Properties Analysis
The physical properties of 4-Methylpyridin-3-ol derivatives have been characterized through experimental and computational studies. The vibrational analysis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol provided insights into its geometric parameters and the formation of hydrogen bonds, contributing to the understanding of its physical properties (Santhana Krishnan et al., 2013).
Chemical Properties Analysis
The chemical properties of pyridine derivatives are influenced by their molecular structure. The study of hydrogen bonded supramolecular association in organic acid–base salts assembled from 2-amino-4-methylpyridine with various carboxylic acids highlighted the role of noncovalent interactions in determining chemical properties (Khalib et al., 2014).
科学研究应用
Electrophoretic Separation : The separation of 2-, 3-, and 4-substituted methylpyridines, including 4-Methylpyridin-3-ol, using free solution capillary electrophoresis. The use of cationic surfactant to suppress electroosmotic flow improved separation (Wren, 1991).
Vibrational Spectrum Analysis : Investigation of the vibrational spectra of 3-methyl and 4-methylpyridine molecules using scaled quantum mechanical force field methodology (Tocón et al., 1998).
Molecular Structure and Vibrational Analysis : Experimental and computational studies on the vibrational spectra of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol, including an investigation into hydrogen bond formation and charge transfer within the molecule (Krishnan et al., 2013).
Synthesis of Cognition Enhancer Drug Candidates : Efficient functionalization of 2-Fluoro-4-methylpyridine in the synthesis of cognition enhancer drug candidates, highlighting its potential in medicinal chemistry (Pesti et al., 2000).
Synthesis of Fluorescent Materials for OLEDs : Synthesis and characterization of 4'-aryl substituted 2,2':6',2''-terpyridine derivatives, including 4-methylpyridine, for potential use in blue fluorescent organic light emitting diodes (OLEDs) applications (Lakshmanan et al., 2015).
Chemical Vapor Deposition in Material Science : Utilization of bis-3-methylpyridine and bis-4-methylpyridine complexes in aerosol-assisted chemical vapor deposition to deposit CdS films, important in material science and engineering (Buckingham et al., 2017).
Development of Phytotoxic Products : Synthesis and phytotoxic activity studies of compounds derived from 4-hydroxy-6-methylpyridin-2(1H)-one, for potential use in agricultural chemistry (Demuner et al., 2009).
安全和危害
属性
IUPAC Name |
4-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-7-4-6(5)8/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOZXMYWGIJYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376563 | |
| Record name | 4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridin-3-ol | |
CAS RN |
1121-19-3 | |
| Record name | 4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


